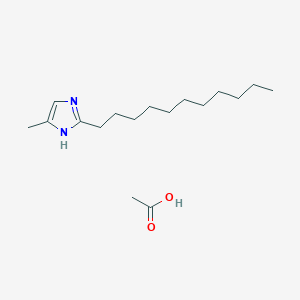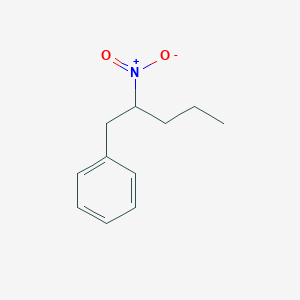
1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)- is a compound belonging to the class of benzisoxazoles, which are oxygen- and nitrogen-containing heterocycles. These compounds are known for their wide range of synthetic and pharmaceutical applications, including significant pharmacological and biological activities such as analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial properties .
Métodos De Preparación
The synthesis of 1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)- can be achieved through several synthetic routes. One common method involves the base-catalyzed cyclization of o-hydroxyphenylketoximes . This method is preferred due to its simplicity and efficiency. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride .
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can lead to the formation of different substituted benzisoxazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various functionalized benzisoxazoles . In biology and medicine, it has been investigated for its potential pharmacological activities, including anticonvulsant and anticancer properties . The compound’s ability to interact with serotonergic and dopaminergic receptors makes it a candidate for the development of new therapeutic agents .
Mecanismo De Acción
The mechanism of action of 1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)- involves its interaction with specific molecular targets and pathways. The compound’s pharmacological effects are primarily mediated through its binding to serotonergic and dopaminergic receptors . This interaction can modulate neurotransmitter activity, leading to various therapeutic effects such as anticonvulsant and antipsychotic actions.
Comparación Con Compuestos Similares
1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)- can be compared with other similar compounds such as risperidone, paliperidone, and zonisamide . These compounds also belong to the benzisoxazole class and share similar pharmacological activities. 1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)- is unique in its specific structural features and the range of biological activities it exhibits.
Risperidone: An antipsychotic drug used to treat schizophrenia and bipolar disorder.
Paliperidone: An active metabolite of risperidone with similar antipsychotic properties.
Zonisamide: An anticonvulsant used to treat epilepsy.
These comparisons highlight the uniqueness of 1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)- in terms of its specific applications and potential therapeutic benefits.
Propiedades
Número CAS |
97872-00-9 |
|---|---|
Fórmula molecular |
C18H18N2O2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
2-(1,2-benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C18H18N2O2/c1-18(2,13-8-4-3-5-9-13)19-17(21)12-15-14-10-6-7-11-16(14)22-20-15/h3-11H,12H2,1-2H3,(H,19,21) |
Clave InChI |
OLVBOSZZKBNGJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)NC(=O)CC2=NOC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



silane](/img/structure/B14328963.png)

![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)

![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)
![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)



![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)



